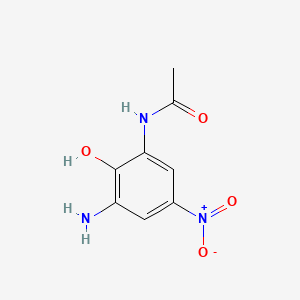

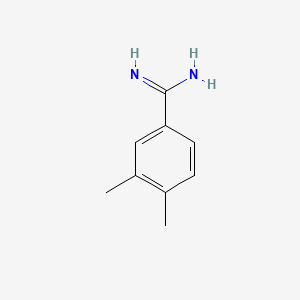

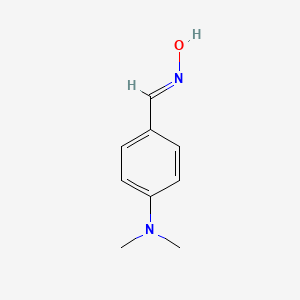

3,4-Dimethyl-benzamidine

Overview

Description

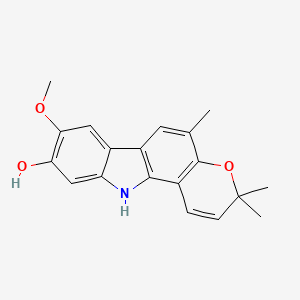

3,4-Dimethyl-benzamidine (also known as DMB) is an organic compound composed of a benzamidine group and a dimethyl group. It is an aromatic amine with a molecular weight of 141.19 g/mol. It is a white crystalline solid with a melting point of 112-113 °C and a boiling point of 213-214 °C. DMB is a useful reagent in organic synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

Antifungal Activity

- Scientific Field : Organic Chemistry

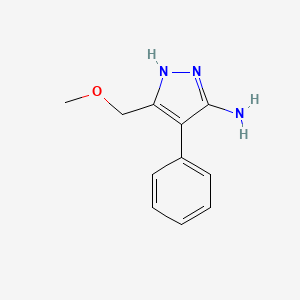

- Application Summary : Benzamidine derivatives containing 1,2,3-triazole moieties have been synthesized and tested for their antifungal activities .

- Methods of Application : The compounds were synthesized and their in vitro and in vivo fungicidal activities were tested against Colletotrichum lagenarium and Botrytis cinerea .

- Results : The synthesized benzamidines exhibited weak antifungal activities in vitro against the tested fungi, but some of the compounds showed excellent activities in vivo to the same strains . For instance, compound 9b showed 79% efficacy in vivo against C. lagenarium at a concentration of 200 μg/mL, and the efficacy of compound 16d (90%) toward the same strain was even superior than that of the commercial fungicide carbendazim (85%) .

Antioxidant and Antibacterial Activities

- Scientific Field : Organic Chemistry

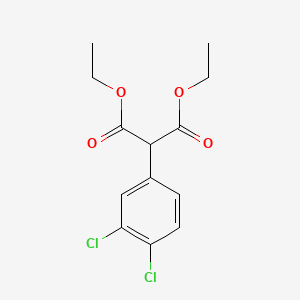

- Application Summary : Novel benzamide compounds have been synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, and tested for their antioxidant and antibacterial activities .

- Methods of Application : The compounds were synthesized using TEA as base and THF as solvent. Their in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : Triazines and tetrazines, which can be synthesized from benzamidine derivatives, are common and significant moieties in biologically important molecules . They have provided a new dimension to the design of biologically important organic molecules .

- Methods of Application : Various synthetic routes for a variety of triazines and tetrazines have been demonstrated through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results : The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

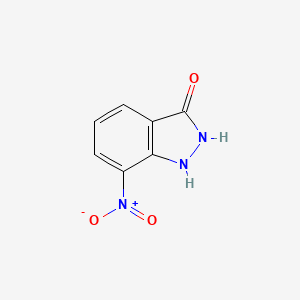

Synthesis of Benzimidazole Derivatives

- Scientific Field : Organic Chemistry

- Application Summary : Benzimidazole derivatives can be synthesized from ortho-phenylenediamines and benzaldehydes .

- Methods of Application : The compounds were synthesized using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .

- Results : The synthesized benzimidazole derivatives showed high yield and efficiency .

Metal-Mediated Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Benzamidine derivatives can be used in metal-mediated synthesis . For instance, the cyclization of N-benzyl-benzamidines under O2 atmosphere in dimethyl sulfoxide (DMSO) at 100 °C for 15 h through CuCl-catalyzed synthesis has been demonstrated .

- Methods of Application : The compounds were synthesized using CuCl as a catalyst in the presence of DMSO under an O2 atmosphere .

- Results : The synthesized compounds were produced in excellent yields .

Antioxidant Capacity

- Scientific Field : Organic Chemistry

- Application Summary : Compounds derived from benzimidazole with chlorine and methyl as substituents have been demonstrated to have an antioxidant capacity comparable with that of the reference standard BHT .

- Methods of Application : The compounds were synthesized and their antioxidant capacity was compared with that of the reference standard BHT .

- Results : The synthesized compounds showed an antioxidant capacity comparable with that of the reference standard BHT .

properties

IUPAC Name |

3,4-dimethylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSRGYGYLVLMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411058 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylbenzimidamide | |

CAS RN |

26130-47-2 | |

| Record name | 3,4-Dimethylbenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)